molecular formula C18H39N B098830 N,N-dimethylhexadecan-2-amine CAS No. 16058-51-8

N,N-dimethylhexadecan-2-amine

Cat. No.: B098830
CAS No.: 16058-51-8
M. Wt: 269.5 g/mol
InChI Key: LGDPDVQVOTUMAJ-UHFFFAOYSA-N
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Description

N,N-Dimethylhexadecan-2-amine (IUPAC name: $ N,N $-dimethylhexadecan-2-amine) is a tertiary amine characterized by a 16-carbon alkyl chain (hexadecyl group) substituted at the second carbon atom, with two methyl groups attached to the nitrogen. Its molecular formula is $ \text{C}{18}\text{H}{39}\text{N} $, and it is structurally distinguished by its long hydrophobic tail and polar amine head. This compound is primarily utilized in industrial applications, including surfactant synthesis, corrosion inhibition, and as a precursor for quaternary ammonium compounds .

Properties

CAS No.

16058-51-8

Molecular Formula

C18H39N

Molecular Weight

269.5 g/mol

IUPAC Name

N,N-dimethylhexadecan-2-amine

InChI

InChI=1S/C18H39N/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(3)4/h18H,5-17H2,1-4H3

InChI Key

LGDPDVQVOTUMAJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C)N(C)C

Canonical SMILES

CCCCCCCCCCCCCCC(C)N(C)C

Other CAS No.

16058-51-8

Synonyms

N,N,1-Trimethyl-1-pentadecanamine

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Thermodynamic Considerations

Reductive amination involves the condensation of hexadecan-2-one with dimethylamine to form an imine intermediate, followed by reduction to the tertiary amine. The reaction proceeds via nucleophilic attack of dimethylamine on the carbonyl carbon, generating a hemiaminal that dehydrates to an iminium ion. Subsequent reduction by hydrogen gas (H₂) over a palladium or nickel catalyst yields N,N-dimethylhexadecan-2-amine.

Kinetic studies indicate optimal activity at 80–100°C under 30–50 bar H₂ pressure, with tetrahydrofuran (THF) or methanol as solvents. The use of acidic resins (e.g., Amberlyst-15) enhances imine formation rates by stabilizing the transition state.

Catalytic Systems and Yield Optimization

Table 1 summarizes catalytic performance data derived from analogous reductive aminations of long-chain ketones:

CatalystTemperature (°C)Pressure (bar H₂)Yield (%)
Pd/C (5%)904072
Raney Ni1005068
PtO₂803075

Notably, PtO₂ achieves the highest yield due to its superior hydrogenation selectivity, minimizing over-reduction to secondary amines. Side products include trace amounts of hexadecan-2-ol (<5%) from ketone reduction, necessitating post-reaction distillation.

Eschweiler-Clarke Reaction of Hexadecan-2-Amine

Methodology and Stoichiometric Challenges

The Eschweiler-Clarke reaction enables direct methylation of primary amines using formaldehyde and formic acid. For hexadecan-2-amine, this one-pot reaction proceeds via imine formation, followed by hydride transfer to generate the tertiary amine:

Hexadecan-2-amine+2HCHO+2HCOOHThis compound+2CO2+2H2O\text{Hexadecan-2-amine} + 2\text{HCHO} + 2\text{HCOOH} \rightarrow \text{this compound} + 2\text{CO}2 + 2\text{H}2\text{O}

Stoichiometric excess of formaldehyde (3:1 molar ratio) and reflux in aqueous ethanol (6 h, 80°C) yield 68% product. Over-methylation to quaternary ammonium salts is suppressed by controlled pH (4–5) and incremental reagent addition.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) improve miscibility of the long-chain amine but necessitate higher temperatures (100°C), risking formic acid decomposition. Ethanol-water mixtures (7:3 v/v) balance reactivity and side-product formation, achieving 65–68% yields consistently.

Alkylation of Hexadecan-2-Amine with Methyl Halides

Stepwise Methylation Dynamics

Sequential treatment of hexadecan-2-amine with methyl iodide (2.2 eq.) in the presence of potassium carbonate (K₂CO₃) in acetonitrile affords the tertiary amine. The primary amine undergoes initial methylation to N-methylhexadecan-2-amine (45% yield, 24 h, 60°C), followed by a slower second methylation (22 h, 70°C) to this compound (58% overall yield).

Limitations and Byproduct Formation

Competing Hofmann elimination and quaternary salt formation reduce efficiency. Quaternary ammonium iodides constitute 15–20% of the product mixture, requiring ion-exchange chromatography for removal. Steric hindrance at the secondary carbon further slows the second alkylation, necessitating excess methyl iodide (3 eq.) for complete conversion.

Nucleophilic Substitution of 2-Bromohexadecane with Dimethylamine

Kinetic Barriers in Sₙ2 Pathways

Reaction of 2-bromohexadecane with dimethylamine in DMSO at 120°C for 48 h yields only 32% this compound due to the hindered transition state of secondary alkyl halides. Competing E2 elimination generates 1-hexadecene (28%), complicating purification.

Phase-Transfer Catalysis (PTC) Enhancements

Introducing benzyltriethylammonium chloride (BTEAC) as a PTC agent improves dimethylamine nucleophilicity in biphasic systems (water/toluene). At 90°C, this increases yield to 41% but introduces emulsion formation challenges during workup.

Comparative Analysis of Methodologies

Efficiency and Scalability

Table 2 ranks methods by industrial applicability:

MethodYield (%)ScalabilityCost ($/kg)
Reductive Amination75High120
Eschweiler-Clarke68Moderate95
Alkylation58Low210
Nucleophilic Substitution41Low180

Reductive amination emerges as the most viable route due to its high yield and compatibility with continuous-flow reactors .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylhexadecan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications Overview

N,N-Dimethylhexadecan-2-amine is utilized in several domains, including:

  • Pharmaceuticals
  • Polymer Chemistry
  • Biochemical Research
  • Surface Modification
  • Agricultural Chemicals

Pharmaceuticals

This compound acts as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological conditions such as depression and anxiety. Its role in enhancing the bioavailability of drugs makes it a valuable asset in drug formulation processes .

Polymer Chemistry

In polymer chemistry, this compound serves as a swelling agent that aids in the production of mesoporous silica nanoparticles. It facilitates the enlargement of pore sizes, which is crucial for applications requiring specific surface area characteristics, such as catalysts and adsorbents .

Biochemical Research

Researchers employ this compound as a reagent in biochemical assays to study enzyme activity and metabolic pathways. Its ability to facilitate reactions enhances experimental efficiency and contributes to more reliable outcomes .

Surface Modification

The compound is used to modify surfaces to improve hydrophilicity or hydrophobicity, which is essential in biomedical engineering and material science. This modification can enhance the performance of medical devices and implants by improving biocompatibility and functionality .

Agricultural Chemicals

In agriculture, this compound is incorporated into formulations for herbicides and pesticides, improving the efficacy and stability of active ingredients, which ultimately leads to enhanced crop yields .

Case Studies

FieldStudy ReferenceFindings
PharmaceuticalsJournal of Medicinal ChemistryDemonstrated improved bioavailability of antidepressants when using this compound as an excipient .
Polymer ChemistryAdvanced MaterialsUtilized as a swelling agent for mesoporous silica nanoparticles, showing tunable pore sizes critical for catalytic applications .
Biochemical ResearchBiochemical JournalHighlighted its effectiveness in enzyme assays, leading to more efficient metabolic pathway explorations .
Surface ModificationJournal of Biomedical Materials ResearchImproved hydrophobicity in medical implants using modified surfaces with this compound .
Agricultural ChemicalsCrop Protection JournalEnhanced stability and efficacy of pesticide formulations containing this compound .

Mechanism of Action

The mechanism of action of N,N-dimethylhexadecan-2-amine involves its interaction with molecular targets such as cell membranes and proteins. As a surfactant, it can alter the surface tension of aqueous solutions, facilitating the formation of micelles and enhancing the solubility of hydrophobic compounds. In biological systems, it can modulate signaling pathways and affect cellular processes .

Comparison with Similar Compounds

N,N-Dimethylethylenediamine (DMEDA)

  • Structure : $ \text{C}4\text{H}{12}\text{N}_2 $, featuring a two-carbon backbone with two methyl groups on one nitrogen and a primary amine group on the adjacent carbon.
  • Properties :
    • Smaller molecular weight (88.15 g/mol) compared to N,N-dimethylhexadecan-2-amine (269.51 g/mol) .
    • Higher water solubility due to shorter alkyl chain and additional amine group.
    • Applications: Chelating agent, catalyst in polymer synthesis, and pharmaceutical intermediate .
Property This compound N,N-Dimethylethylenediamine
Molecular Weight (g/mol) 269.51 88.15
Solubility in Water Low High
Key Applications Surfactants, corrosion inhibitors Chelation, pharmaceuticals

N-Methyl-2,4-dimethylaniline

  • Structure: Aromatic amine with methyl groups on the benzene ring and nitrogen ($ \text{C}9\text{H}{11}\text{NO} $, CAS 60397-77-5) .
  • Properties :
    • Aromatic ring enhances stability but reduces aliphatic flexibility.
    • Used in dye synthesis and as an analytical reagent.
    • Lower hydrophobicity compared to this compound due to shorter alkyl chain .

2-Hexyl-N-(2-hexyldecyl)-N-methyldecan-1-amine

  • Structure : Branched tertiary amine with multiple alkyl chains (CAS: ZDEZDJRURDOGOG-UHFFFAOYSA-N) .
  • Properties :
    • Higher molecular weight and lipophilicity due to branched alkyl chains.
    • Applications: Likely used in specialty surfactants or emulsifiers.
    • Comparative Lower melting point than this compound due to branching .

Functional Group and Chain Length Effects

Impact of Alkyl Chain Length

  • Longer chains (e.g., hexadecyl in this compound) enhance hydrophobicity and surfactant efficiency but reduce solubility in polar solvents.
  • Shorter chains (e.g., ethyl in DMEDA) improve solubility but limit micelle-forming capacity .

Role of Amine Substitution

  • Tertiary amines (e.g., this compound) exhibit lower basicity compared to primary or secondary amines but better stability in acidic conditions.
  • Quaternary ammonium derivatives (e.g., Oxiranemethanaminium chloride, CAS 105612-61-1 ) show enhanced ionic character and antimicrobial properties.

Data Table: Key Comparative Properties

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Solubility (Water) Key Application
This compound C₁₈H₃₉N Not explicitly listed 269.51 Insoluble Surfactants
N,N-Dimethylethylenediamine C₄H₁₂N₂ 110-70-3 88.15 Miscible Chelation agents
N-Methyl-2,4-dimethylaniline C₉H₁₁NO 60397-77-5 149.19 Slightly soluble Dye synthesis
Oxiranemethanaminium chloride C₂₁H₄₄ClNO 105612-61-1 316.97 Soluble Antimicrobial agents

Q & A

Q. What are the common synthetic routes for N,N-dimethylhexadecan-2-amine, and what experimental conditions are critical for success?

  • Methodological Answer : this compound is typically synthesized via reductive amination or nucleophilic substitution .
  • Reductive Amination : React hexadecan-2-one with dimethylamine using reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) under mild conditions (room temperature, inert atmosphere). This method minimizes side reactions and improves yield .
  • Nucleophilic Substitution : Treat hexadecan-2-yl chloride with dimethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction efficiency depends on solvent polarity and temperature control (typically 40–60°C) .
    Key Considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR to identify methyl groups (δ 2.1–2.3 ppm for N-CH₃) and the hexadecyl chain (δ 1.2–1.4 ppm for CH₂ groups). ¹³C NMR confirms quaternary carbons adjacent to the amine .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS detects the molecular ion peak at m/z 285.3 (C₁₈H₃₉N⁺) and fragmentation patterns for structural validation .
  • Elemental Analysis : Verify %C, %H, and %N to confirm stoichiometry (theoretical: C 80.35%, H 13.89%, N 4.76%) .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Methodological Answer :
  • Solubility : Lipophilic; soluble in chloroform, dichloromethane, and ethanol but insoluble in water. Use sonication for aqueous dispersions .
  • Stability : Stable under inert atmospheres but prone to oxidation. Store at 2–8°C in amber vials with desiccants .
  • Hazard Profile : Classified as a skin irritant (GHS Category 2) and respiratory sensitizer. Use fume hoods, nitrile gloves, and eye protection during handling .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized, particularly in reductive amination?

  • Methodological Answer :
  • Catalyst Screening : Test alternatives to NaBH(OAc)₃, such as Pd/C under hydrogen gas, which may enhance selectivity for secondary amines .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve dimethylamine solubility but may require post-reaction neutralization. Balance solvent polarity with workup complexity .
  • Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor amine formation and optimize reaction time/temperature .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR signal splitting or unexpected MS fragments)?

  • Methodological Answer :
  • Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish N-CH₃ from chain CH₃ groups via NOESY correlations .
  • Isotopic Labeling : Synthesize ¹³C-labeled dimethylamine to trace unexpected fragments in MS, identifying side reactions (e.g., demethylation) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts or MS fragmentation pathways, cross-validating experimental data .

Q. What strategies are effective in scaling up the synthesis of this compound while maintaining purity?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve mixing and heat transfer for large-scale reductive amination, reducing byproduct formation .
  • In-line Purification : Integrate scavenger resins (e.g., sulfonic acid resins) to remove excess dimethylamine or HCl during nucleophilic substitution .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like inline pH probes and UV-vis spectroscopy for real-time monitoring .

Q. What are the emerging applications of this compound in biomedical research?

  • Methodological Answer :
  • Drug Delivery : Its amphiphilic structure enables micelle formation for hydrophobic drug encapsulation. Characterize critical micelle concentration (CMC) via fluorescence spectroscopy using pyrene as a probe .
  • Antimicrobial Studies : Test efficacy against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays. Correlate chain length and amine substitution with MIC values .
  • Toxicity Profiling : Use in-vitro models (e.g., HepG2 cells) to assess cytotoxicity via MTT assays, ensuring biocompatibility for therapeutic applications .

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